molecular formula C23H25NO4S2 B5475576 (5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5475576
M. Wt: 443.6 g/mol
InChI Key: XZTVXJZOFFZQSG-RCCKNPSSSA-N
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Description

The compound (5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the thiazolidinone ring.

    Substitution Reactions: The phenyl ring is functionalized with ethoxy and propoxy groups through nucleophilic substitution reactions.

    Final Assembly: The final step involves the condensation of the substituted phenyl ring with the thiazolidinone core under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Other thiazolidinones with different substituents on the phenyl ring or variations in the thiazolidinone core.

    Uniqueness: The specific combination of ethoxy, propoxy, and phenyl groups in this compound may confer unique biological activities and chemical properties.

    Comparison: Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S2/c1-3-16-6-9-18(10-7-16)27-12-5-13-28-19-11-8-17(14-20(19)26-4-2)15-21-22(25)24-23(29)30-21/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,29)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTVXJZOFFZQSG-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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